Lipophilicity (XLogP3) vs. Analogs
The computed XLogP3 value for 2-(2-(ethoxymethyl)piperidin-1-yl)butanoic acid is -0.4, which is higher than the -0.6 of the unsubstituted analog (2-(piperidin-1-yl)butanoic acid) and the -0.5 of the 4-substituted regioisomer [1]. This indicates a relative increase in lipophilicity due to the ethoxymethyl group at the 2-position [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.4 |
| Comparator Or Baseline | 2-(Piperidin-1-yl)butanoic acid (unsubstituted): -0.6; 2-(4-(Ethoxymethyl)piperidin-1-yl)butanoic acid: -0.5 |
| Quantified Difference | 0.2 units higher than unsubstituted; 0.1 unit higher than 4-substituted |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Lipophilicity governs membrane permeability and protein binding; a difference of 0.2-0.4 log units can meaningfully alter pharmacokinetic behavior and target engagement in biological assays.
- [1] PubChem. (2026). 2-(2-(Ethoxymethyl)piperidin-1-yl)butanoic acid (CID 121201564). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 2-(Piperidin-1-yl)butanoic acid (CID 20088715) and 2-(4-(Ethoxymethyl)piperidin-1-yl)butanoic acid (CID 121201386). National Center for Biotechnology Information. View Source
